molecular formula C9H12N3NaO4S B2446352 Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate CAS No. 2411252-69-0

Sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B2446352
CAS No.: 2411252-69-0
M. Wt: 281.26
InChI Key: QDMAHRHVDGTHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a sodium salt of a carboxylate, which contains a thiadiazole ring. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. They are known for their diverse biological activities .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the thiadiazole ring and various functional groups. These include a carboxylate group, which is deprotonated and forms a salt with sodium, and a carbamate group, which is an ester of carbamic acid .

Scientific Research Applications

Chemical Transformations

Transformations of derivatives of 2-substituted 5-(1,2,3-thiadiazol-4-yl)-3-furoic acid under the action of bases like potassium tert-butylate and sodium ethylate have been studied, revealing the decomposition of the studied compounds with cleavage of the thiadiazole ring and formation of labile acetylene thiolates (Maadadi, Pevzner, & Petrov, 2017).

Synthesis and Properties

The synthesis and physical-chemical properties of 2-((4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)ethanoic acid and its salts were explored, with a focus on their biological potential assessed through molecular modeling (Hotsulia & Fedotov, 2020).

Reactions with Aromatic Carboxylic Acid Esters

The interaction of 2,5-Dimethyl-1,3,4-thiadiazole with aromatic carboxylic acid esters in the presence of sodium hydride has been studied, leading to sodium enolates and, upon hydrolysis, to phenacyl-1,3,4-thiadiazoles (Kantlehner, Haug, Kinzy, Scherr, & Ivanov, 2004).

Biological Activity

The biological activity of certain compounds, particularly against bacteria and fungi, has been tested, revealing in some cases excellent biocidal properties (Youssef, Abbady, Ahmed, & Omar, 2011).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Properties

IUPAC Name

sodium;5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,3,4-thiadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4S.Na/c1-9(2,3)16-8(15)10-4-5-11-12-6(17-5)7(13)14;/h4H2,1-3H3,(H,10,15)(H,13,14);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJDSQXQWXJGCA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=C(S1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N3NaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.